molecular formula C20H23N3OS B285592 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide

Katalognummer: B285592
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: YRQGESVNELHDPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Wirkmechanismus

The exact mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Studies have shown that the compound can inhibit the growth of cancer cells and reduce inflammation in the body. It has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, the compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide in lab experiments is its high solubility in organic solvents, which makes it easy to work with. However, the compound's high reactivity can make it difficult to handle, and its potential toxicity requires caution when handling.

Zukünftige Richtungen

There are several areas of research that could benefit from further investigation of this compound. One potential direction is the development of new drug delivery systems that utilize the compound's ability to penetrate cell membranes. Additionally, the compound's potential use as a treatment for neurological disorders warrants further investigation. Finally, the compound's antimicrobial properties make it a promising candidate for the development of new antibiotics.
In conclusion, 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide is a chemical compound that has significant potential applications in various fields, including medicine, agriculture, and material science. Further research is needed to fully understand its mechanism of action and to explore its potential use in various applications.

Synthesemethoden

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide involves the reaction of benzyl-2-mercaptobenzimidazole with diethyl acetyl chloride in the presence of a base catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.

Wissenschaftliche Forschungsanwendungen

The compound has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been investigated for its potential use as a drug delivery agent due to its ability to penetrate cell membranes.

Eigenschaften

Molekularformel

C20H23N3OS

Molekulargewicht

353.5 g/mol

IUPAC-Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N,N-diethylacetamide

InChI

InChI=1S/C20H23N3OS/c1-3-22(4-2)19(24)15-25-20-21-17-12-8-9-13-18(17)23(20)14-16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3

InChI-Schlüssel

YRQGESVNELHDPU-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3

Kanonische SMILES

CCN(CC)C(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.